REACTION_CXSMILES
|
[Na].[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:13](=[O:14])[NH:12][C:11]([CH3:15])=[N:10]2)=[C:5]([F:16])[CH:4]=1.C(=O)([O-])[O-].[K+].[K+].C(=O)=O.Cl[CH:27]([F:29])[F:28]>COCCOCCOC.O>[F:28][CH:27]([F:29])[N:12]1[C:13](=[O:14])[N:9]([C:6]2[CH:7]=[CH:8][C:3]([Cl:2])=[CH:4][C:5]=2[F:16])[N:10]=[C:11]1[CH3:15] |f:2.3.4,^1:0|
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Name
|
stainless steel
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)N1N=C(NC1=O)C)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
34.6 g
|
Type
|
reactant
|
Smiles
|
ClC(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(F)F
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred vigorously for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
thermometer, and a gas inlet tube were placed
|
Type
|
CUSTOM
|
Details
|
The autoclave was sealed
|
Type
|
CUSTOM
|
Details
|
Upon reaching 190° C.
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 190° C. for about 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
after which the reaction mixture was cooled to ambient temperature
|
Type
|
WASH
|
Details
|
The autoclave was rinsed with N,N-dimethylformamide
|
Type
|
ADDITION
|
Details
|
the rinse was also added to the 1500 mL of water
|
Type
|
FILTRATION
|
Details
|
the solid product was collected by filtration
|
Type
|
WASH
|
Details
|
The filter cake was washed with five 300 mL portions of water
|
Type
|
CUSTOM
|
Details
|
air-dried to a constant weight
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(N1C(=NN(C1=O)C1=C(C=C(C=C1)Cl)F)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.3 g | |
YIELD: PERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |